molecular formula C19H16FN3O4 B2804056 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941927-19-1

1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2804056
CAS No.: 941927-19-1
M. Wt: 369.352
InChI Key: QAPAWUFIALADNT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative featuring a fluorinated aromatic ring, dual methoxy substituents, and a carboxamide moiety. Its molecular formula is C₂₀H₁₇FN₃O₅, with a molecular weight of 405.37 g/mol. The compound’s structure includes:

  • A 4-fluorophenyl group at position 1 of the pyridazine ring.
  • A methoxy group at position 2.
  • A 3-methoxyphenyl-substituted carboxamide at position 2.

Its synthesis typically involves coupling reactions using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases such as DIPEA (N,N-Diisopropylethylamine) in polar aprotic solvents (e.g., DMF) .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4/c1-26-15-5-3-4-13(10-15)21-19(25)18-16(27-2)11-17(24)23(22-18)14-8-6-12(20)7-9-14/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPAWUFIALADNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyridazine core. The synthetic route may include:

    Formation of the Pyridazine Core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.

    Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups can be accomplished via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

    Methoxylation: The methoxy groups are introduced using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxopyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the reagents used. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for therapeutic applications. The following are notable areas of investigation:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell growth in various cancer cell lines. For instance, similar compounds have demonstrated growth-inhibitory effects on human lung carcinoma cells, indicating potential for further exploration in oncology .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin biosynthesis. This inhibition could lead to applications in treating hyperpigmentation disorders .
  • Antimicrobial Properties : Compounds with similar structures have shown activity against various bacteria and fungi, suggesting that this compound may also possess antimicrobial properties worth investigating.

Material Science Applications

Beyond medicinal chemistry, the unique properties of 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide lend themselves to applications in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with tailored properties. Its functional groups can facilitate interactions that enhance the mechanical or thermal properties of polymeric materials.
  • Organic Electronics : Given its electronic properties, this compound may be explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells.

Case Study 1: Anticancer Properties

A study focusing on similar dihydropyridazine derivatives reported significant anticancer activity against A549 lung cancer cells. The mechanism involved cell cycle arrest and induction of apoptosis via upregulation of p21(Cip1/Waf1), which could be relevant for understanding the therapeutic potential of 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide .

Case Study 2: Enzyme Inhibition

Research on related compounds demonstrated effective inhibition of tyrosinase activity, leading to reduced melanin production in vitro. The structure-activity relationship studies indicated that specific substitutions at the phenyl rings enhance inhibitory potency .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridazine Derivatives

Compound ID Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity (IC₅₀) Synthesis Yield
Target Compound 1-(4-Fluorophenyl), 4-methoxy, N-(3-methoxyphenyl) C₂₀H₁₇FN₃O₅ 405.37 Not reported Not reported
Compound 11 1-(4-Methoxybenzyl), N-[3-(cyclopropylcarbamoyl)-4-fluorophenyl] C₂₄H₂₂FN₃O₄ 435.45 T. cruzi proteasome inhibition (IC₅₀ = 0.12 µM) 23%
Compound 12 1-(4-Methoxyphenyl)methyl, N-[3-(cyclopropylcarbamoyl)-4-fluorophenyl] C₂₄H₂₃FN₄O₄ 450.47 Moderate activity 46%
ECHEMI-749894-70-0 1-Methyl, N-(4-methoxyphenyl) C₁₃H₁₃N₃O₃ 259.26 Not reported Not reported

Substituent Impact on Bioactivity

  • However, Compound 11’s cyclopropylcarbamoyl group confers superior T. cruzi proteasome inhibition (IC₅₀ = 0.12 µM), suggesting that carbamoyl substituents are critical for target engagement .
  • Aromatic Substitutions : The 3-methoxyphenyl group in the target compound may introduce steric hindrance compared to Compound 12’s 4-methoxybenzyl group, possibly affecting binding affinity.

Physicochemical and Pharmacokinetic Profiles

Table 2: Predicted Properties

Property Target Compound Compound 11 ECHEMI-749894-70-0
Molecular Weight 405.37 435.45 259.26
logP (Calculated) 2.8 3.1 1.5
Hydrogen Bond Donors 2 3 2
Hydrogen Bond Acceptors 7 7 5
Polar Surface Area (Ų) 110 115 85
  • The target compound’s higher molecular weight and polar surface area compared to ECHEMI-749894-70-0 may reduce oral bioavailability but enhance target specificity.

Biological Activity

1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridazine core with multiple functional groups, including fluorophenyl and methoxy substituents. Its molecular formula is C20H18FN3O4C_{20}H_{18}FN_3O_4 with a molecular weight of approximately 383.38 g/mol. The presence of these functional groups contributes to its biological activity and chemical reactivity .

Research indicates that 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits several biological activities, including:

  • Anticancer Activity : The compound has shown potential in inhibiting tumor cell growth through apoptosis induction. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting it may act by disrupting cellular pathways essential for cancer cell survival .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. This could be attributed to its ability to interfere with bacterial cell wall synthesis or function .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, such as factor Xa in blood coagulation pathways. This inhibition is crucial for developing anticoagulant therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : In vitro studies demonstrated that the compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin. The mechanism was linked to enhanced apoptosis induction .
  • Enzyme Interaction Studies : Research indicated that the compound interacts effectively with factor Xa, highlighting its potential as an anticoagulant agent. The binding affinity was significantly higher than that of traditional anticoagulants, suggesting a favorable pharmacokinetic profile .
  • Antimicrobial Testing : A study reported that derivatives of similar dihydropyridazine compounds exhibited varying degrees of antimicrobial activity. Although specific data for the target compound was limited, its structural similarities suggest potential efficacy against microbial infections .

Comparative Analysis

To better understand the biological activity of 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, a comparison with related compounds is presented below:

Compound NameActivity TypeKey Findings
Compound AAnticancerInduced apoptosis in tumor cells; IC50 = 0.5 µM
Compound BAntimicrobialEffective against Gram-positive bacteria; MIC = 2 µg/mL
Target CompoundAnticoagulantHigh binding affinity for factor Xa; improved pharmacokinetics

Q & A

Basic Question: What methodologies are recommended for optimizing the synthesis of this dihydropyridazine derivative?

Answer:
Synthesis optimization should employ Design of Experiments (DOE) to systematically evaluate variables like temperature (e.g., 25–80°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading. For example, a fractional factorial design can identify critical parameters affecting yield and purity. Evidence suggests that polar aprotic solvents enhance nucleophilicity in substitution reactions, while chromatography (HPLC or column) ensures purity ≥95% . Post-synthesis, validate reproducibility using reaction calorimetry to monitor exothermicity and by-product formation .

Basic Question: How should researchers approach structural characterization of this compound?

Answer:
Begin with 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to confirm the pyridazine core and substituent positions. High-resolution mass spectrometry (HR-MS) verifies molecular formula (e.g., C₁₉H₁₇F₂N₃O₄). Infrared (IR) spectroscopy identifies key functional groups (e.g., carboxamide C=O at ~1680 cm⁻¹). For advanced validation, X-ray crystallography resolves stereoelectronic effects, while DFT calculations (B3LYP/6-31G*) predict vibrational frequencies and electronic properties .

Advanced Question: How can contradictory bioactivity data across studies be resolved?

Answer:
Contradictions often arise from assay variability. Standardize protocols using orthogonal assays (e.g., cell viability via MTT and ATP luminescence) under controlled conditions (pH 7.4, 37°C). Compare dose-response curves (IC₅₀ values) and validate target engagement via surface plasmon resonance (SPR) or thermal shift assays . Cross-reference with structurally analogous compounds (e.g., ethyl 4-(3-chlorobenzyl)oxy derivatives) to identify substituent-dependent activity trends .

Advanced Question: What strategies enable rational modification of the core structure for enhanced target affinity?

Answer:
Use molecular docking (AutoDock Vina) to model interactions with biological targets (e.g., kinase ATP-binding pockets). Prioritize modifications at the 4-methoxy or 3-carboxamide positions based on steric/electronic maps. Synthesize analogs via microwave-assisted Suzuki coupling or Ugi reactions to introduce heteroaryl groups. Validate using free-energy perturbation (FEP) simulations to predict binding ΔΔG values .

Advanced Question: How can mechanistic studies elucidate the compound’s mode of action?

Answer:
Employ kinetic assays (e.g., stopped-flow spectroscopy) to measure enzyme inhibition (e.g., COX-2 or PARP). Use CRISPR/Cas9 knockout models to confirm target specificity. For receptor-mediated effects, conduct radioligand binding assays (³H-labeled competitors) and β-arrestin recruitment assays . Pair with metabolomics (LC-MS/MS) to identify downstream pathway perturbations .

Basic Question: What experimental approaches mitigate instability during storage or handling?

Answer:
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization improves stability for hygroscopic batches. Use amber vials to prevent photodegradation and buffer solutions (pH 6–8) to avoid hydrolysis. For temperature-sensitive intermediates, store at –20°C under argon .

Advanced Question: How to resolve discrepancies in solubility measurements reported in literature?

Answer:
Apply shake-flask method with UV-Vis quantification in biologically relevant media (PBS, DMEM). Compare with CheqSol (chasing equilibrium solubility) for kinetic vs. thermodynamic solubility. Use molecular dynamics simulations to predict logP and solubilization energy. Cross-validate with nanoDSF (nano differential scanning fluorimetry) to assess aggregation propensity .

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